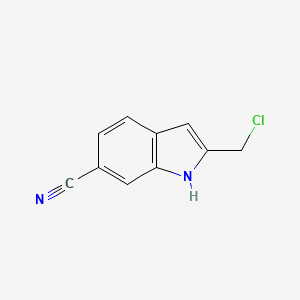

2-(chloromethyl)-1H-indole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-5-9-4-8-2-1-7(6-12)3-10(8)13-9/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKIQLOOKOYXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430761 | |

| Record name | 2-(chloromethyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313972-72-4 | |

| Record name | 2-(chloromethyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Chemical Transformations of 2 Chloromethyl 1h Indole 6 Carbonitrile

Transformations Involving the Chloromethyl Group

The 2-(chloromethyl) group on the indole (B1671886) ring is analogous to a benzylic halide. This structural feature makes the carbon atom of the chloromethyl group electrophilic and susceptible to a variety of reactions. The proximity to the electron-rich indole nucleus can stabilize transition states and intermediates, thereby facilitating these transformations.

Nucleophilic substitution is a primary reaction pathway for the chloromethyl group, where a nucleophile replaces the chloride ion. wikipedia.org This transformation can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being influenced by factors such as the strength of the nucleophile, the solvent, and the stability of potential intermediates. organic-chemistry.org

The SN2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. organic-chemistry.org This backside attack leads to an inversion of stereochemistry if the carbon were chiral. For 2-(chloromethyl)-1H-indole-6-carbonitrile, a primary halide, the SN2 pathway is sterically accessible and favored by strong, anionic nucleophiles in polar aprotic solvents.

Conversely, the SN1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. organic-chemistry.org The formation of a planar carbocation means that if the starting material were chiral, a racemic mixture of products would be expected. The indole ring at the C2 position can effectively stabilize an adjacent positive charge through resonance, making the formation of an indol-2-ylmethyl carbocation feasible. This stabilization would favor an SN1 pathway, particularly with weak nucleophiles or in polar protic solvents that can solvate both the departing anion and the carbocation intermediate.

The dual potential for both SN1 and SN2 reactions makes this compound a versatile precursor for a variety of 2-substituted indole derivatives.

Table 1: Comparison of SN1 and SN2 Reaction Pathways

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Determining Step | Formation of carbocation | Nucleophilic attack |

| Kinetics | First-order | Second-order |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Intermediate | Carbocation | None (transition state) |

| Solvent | Polar protic | Polar aprotic |

| Stereochemistry | Racemization | Inversion |

Under basic conditions, this compound can undergo elimination reactions to form an exocyclic double bond. This process involves the removal of a proton and the chloride ion from adjacent atoms. In this specific molecule, a proton can be abstracted from the indole nitrogen (N1) or the C3 position.

Following Zaitsev's rule, which predicts the formation of the more stable (more substituted) alkene, the preferred product of elimination would likely be the conjugated 2-methylene-2H-indole derivative. masterorganicchemistry.comopenstax.org The stability of this product is enhanced by the extended conjugation with the indole ring system. The choice of base and reaction conditions can influence the regioselectivity of the elimination.

The carbon-chlorine bond in the 2-(chloromethyl) group can undergo homolytic cleavage to form a radical intermediate. This indol-2-ylmethyl radical is stabilized by resonance with the indole nucleus, similar to a benzylic radical. Such radical intermediates can participate in a variety of synthetic transformations, including coupling reactions and additions to alkenes. The generation of these radicals can be initiated by radical initiators (like AIBN) or through photoredox catalysis. The utility of these radical reactions lies in their ability to form carbon-carbon bonds under conditions that are often complementary to traditional ionic reactions. nih.gov

Reactivity of the Carbonitrile Functional Group

The carbonitrile (cyano) group at the C6 position of the indole ring is a versatile functional group that can be converted into other important nitrogen-containing functionalities.

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds through an intermediate amide.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. The resulting anion is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidic workup gives the final carboxylic acid.

This transformation converts this compound into 2-(chloromethyl)-1H-indole-6-carboxylic acid, a valuable intermediate for further functionalization.

The carbonitrile group can be reduced to a primary amine (an aminomethyl group). This is a synthetically important transformation that introduces a basic nitrogen functionality. Common methods for this reduction include:

Catalytic Hydrogenation: The use of hydrogen gas in the presence of a metal catalyst (such as Raney nickel, palladium, or platinum) can effectively reduce the nitrile to a primary amine.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also achieve this transformation. The reaction typically involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by an acidic workup to yield the primary amine.

The product of this reaction would be [2-(chloromethyl)-1H-indol-6-yl]methanamine, providing a building block with two reactive sites for further synthetic elaboration.

Table 2: Summary of Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Chloromethyl | Nucleophilic Substitution | Nu⁻ (e.g., OH⁻, CN⁻, RNH₂) | -CH₂-Nu |

| Chloromethyl | Elimination | Strong Base (e.g., t-BuOK) | Exocyclic Alkene |

| Chloromethyl | Radical Formation | Radical Initiator / Light | -CH₂• (Radical) |

| Carbonitrile | Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid |

[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functionality at the C6 position of this compound serves as a key handle for participating in [2+3] cycloaddition reactions, most notably in the formation of tetrazoles. This transformation is a widely utilized method in medicinal chemistry for the synthesis of tetrazole derivatives from their corresponding nitrile precursors.

The most common approach for this conversion is the 1,3-dipolar cycloaddition reaction between the nitrile group and an azide (B81097) source, typically sodium azide or hydrazoic acid. google.com This reaction proceeds via a concerted [2+3] cycloaddition mechanism. The presence of electron-withdrawing groups on the nitrile can facilitate the reaction by lowering the energy of the LUMO of the nitrile, thereby enhancing its interaction with the HOMO of the azide. google.com

In the context of this compound, the indole moiety itself can influence the reactivity of the nitrile group. The reaction is typically carried out in the presence of a catalyst, such as zinc salts, which can activate the nitrile group towards nucleophilic attack by the azide. bhu.ac.in Various reaction conditions, including the use of microwave irradiation, have been shown to accelerate the formation of 5-substituted-1H-tetrazoles from organic nitriles. organic-chemistry.org

While specific studies on the tetrazole formation from this compound are not extensively detailed in the reviewed literature, the general principles of [2+3] cycloaddition of nitriles to form tetrazoles are well-established and are expected to be applicable to this compound. The resulting tetrazole-indole hybrid molecules are of significant interest in drug discovery, as tetrazoles are often used as bioisosteres for carboxylic acids. google.comnih.gov

Table 1: Reagents for Tetrazole Formation from Nitriles

| Reagent/Catalyst | Reaction Conditions | Reference |

| Sodium Azide (NaN₃) with Zinc Salts | Water | bhu.ac.in |

| Sodium Azide (NaN₃) with Iodine or Silica-supported Sodium Hydrogen Sulfate | Heterogeneous catalysis | bhu.ac.in |

| Trimethylsilyl (B98337) Azide (TMSN₃) | Various organic solvents | google.com |

| Various catalysts under microwave irradiation | DMF | organic-chemistry.org |

Chemical Reactivity of the Indole Ring System

Electrophilic Aromatic Substitution Patterns on the Indole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction of the indole nucleus. The preferred site of electrophilic attack is the C3 position of the pyrrole (B145914) ring. This regioselectivity is attributed to the formation of a more stable cationic intermediate (a 3H-indolium cation) where the aromaticity of the benzene (B151609) ring is preserved. bhu.ac.inwikipedia.org The positive charge in this intermediate can be effectively delocalized over the nitrogen atom and the C2 carbon. bhu.ac.in

In the case of this compound, the C2 position is already substituted, which would be expected to direct electrophilic attack to the C3 position. However, the bulky chloromethyl group may exert some steric hindrance. More significantly, the electron-withdrawing nature of the carbonitrile group at the C6 position deactivates the benzene ring towards electrophilic attack. Therefore, electrophilic substitution is anticipated to occur predominantly on the pyrrole ring.

Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov A particularly relevant example is the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings. rsc.orgnih.gov For indoles, this reaction typically occurs at the C3 position. researchgate.net

Table 2: Common Electrophilic Aromatic Substitution Reactions on Indoles

| Reaction | Reagents | Typical Position of Substitution |

| Halogenation | NBS, NCS, Br₂, I₂ | C3 |

| Nitration | HNO₃/H₂SO₄ (often with milder reagents for indoles) | C3 |

| Sulfonation | SO₃/Pyridine | C3 |

| Friedel-Crafts Alkylation | Alkyl halide / Lewis acid | C3 |

| Friedel-Crafts Acylation | Acyl halide / Lewis acid | C3 |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C3 |

Palladium-Catalyzed Functionalizations and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of the indole nucleus, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of this compound in these reactions can be envisioned to occur at several sites: the C-Cl bond of the chloromethyl group, C-H bonds on the indole ring (particularly at C3 and on the benzene ring), or after conversion of the C-H bonds to more reactive functional groups like halides or triflates.

The chloromethyl group at the C2 position is a potential electrophilic partner in cross-coupling reactions. For instance, it could participate in reactions analogous to those of benzylic halides. The C-Cl bond could undergo oxidative addition to a palladium(0) catalyst, initiating catalytic cycles for reactions like Suzuki, Sonogashira, or Heck couplings.

Direct C-H functionalization of the indole ring is another important avenue. Palladium catalysts can activate C-H bonds, enabling their coupling with various partners. For indoles, C2 and C3 C-H bonds are often targeted. google.com The regioselectivity can be controlled by the choice of directing groups on the indole nitrogen or by the electronic and steric nature of existing substituents. nih.gov The electron-withdrawing carbonitrile group at C6 would likely disfavor C-H activation on the benzene ring.

Common palladium-catalyzed cross-coupling reactions applicable to indoles include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. It is widely used for the synthesis of biaryl compounds and can be applied to functionalize various positions of the indole ring. nih.govresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govresearchgate.net It is a reliable method for introducing alkynyl moieties onto the indole scaffold.

Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide or triflate. nih.gov It can be used to introduce alkenyl groups at different positions of the indole ring.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

| Reaction | Coupling Partners | Key Features |

| Suzuki-Miyaura | Organoboron compound + Halide/Triflate | Versatile for C-C bond formation. |

| Sonogashira | Terminal alkyne + Halide/Triflate | Introduction of alkynyl groups. |

| Heck | Alkene + Halide/Triflate | Introduction of alkenyl groups. |

| Buchwald-Hartwig | Amine/Alcohol/Thiol + Halide/Triflate | C-N, C-O, C-S bond formation. |

| Direct C-H Arylation | Arene + C-H bond | Atom-economical C-C bond formation. |

Oxidation and Reduction Pathways of the Indole Moiety

The indole ring in this compound can undergo both oxidation and reduction, leading to a variety of transformed products. The outcome of these reactions is highly dependent on the reagents and conditions employed, as well as the influence of the existing substituents.

Oxidation: The electron-rich indole nucleus is susceptible to oxidation. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can react with indoles to yield a range of products, including oxindoles, hydroxyindolenines, or dimeric structures. clockss.orgresearchgate.net The regioselectivity of oxidation can be influenced by the substituents on the indole ring. The chloromethyl group at C2 might be susceptible to oxidation itself, potentially leading to the corresponding aldehyde or carboxylic acid, which could compete with the oxidation of the indole ring. The electron-withdrawing carbonitrile group at C6 would likely make the benzene ring more resistant to oxidation.

Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole). A common method for this transformation is catalytic hydrogenation. nih.gov This reaction often requires acidic conditions to protonate the indole at the C3 position, which disrupts the aromaticity of the pyrrole ring and facilitates its reduction. nih.govrsc.org Various catalysts, such as platinum on carbon (Pt/C), are effective for this purpose. nih.gov

Other reducing agents can also be employed. For instance, borane (B79455) complexes in the presence of trifluoroacetic acid have been shown to reduce indoles to indolines. google.com Another method involves the use of zinc dust in the presence of a strong acid like phosphoric acid. researchgate.net

In the case of this compound, the reduction presents a chemoselectivity challenge. The chloromethyl group is susceptible to reduction (hydrogenolysis), which could lead to the formation of 2-methyl-1H-indole-6-carbonitrile. The nitrile group can also be reduced under certain conditions. Therefore, achieving selective reduction of the indole's pyrrole ring to an indoline would require careful selection of reagents and reaction conditions to avoid undesired side reactions on the chloromethyl and carbonitrile functionalities.

Table 4: Common Reagents for the Oxidation and Reduction of Indoles

| Transformation | Reagents | Product(s) |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Oxindoles, hydroxyindolenines, etc. |

| N-Bromosuccinimide (NBS) | Oxindoles | |

| Ozone (O₃) | Ring-opened products | |

| Reduction | H₂ / Platinum on carbon (Pt/C) | Indolines |

| Borane-tetrahydrofuran complex / Trifluoroacetic acid | Indolines | |

| Zinc dust / Phosphoric acid | Indolines |

Derivatization Strategies and Functional Group Interconversions of 2 Chloromethyl 1h Indole 6 Carbonitrile

Strategic Derivatization of the Chloromethyl Moiety for Diverse Substituent Incorporation

The 2-(chloromethyl) group is a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This feature allows for the introduction of a vast array of functional groups at the C2 position of the indole (B1671886) scaffold, making it a cornerstone of derivatization strategies for this compound.

The general mechanism involves the displacement of the chloride ion by a nucleophile. The reactivity of the chloromethyl group is enhanced by its position on the electron-rich indole ring, which can stabilize the transition state of the substitution reaction. A wide variety of nucleophiles can be employed, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Table 1: Examples of Nucleophilic Substitution Reactions at the 2-(chloromethyl) Position

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Class |

| R-OH (Alcohol) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Ether | |

| R-SH (Thiol) | Base (e.g., NaH, Et₃N), Solvent (e.g., THF, CH₃CN) | Thioether | |

| R₂NH (Secondary Amine) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | Tertiary Amine | |

| N₃⁻ (Azide) | NaN₃, Solvent (e.g., DMF, DMSO) | Azide (B81097) | |

| CN⁻ (Cyanide) | NaCN, KCN, Solvent (e.g., DMSO, EtOH/H₂O) | Acetonitrile (B52724) Derivative | |

| R-MgBr (Grignard) | Anhydrous Ether or THF | Alkylated Indole | |

| Malonic Ester Enolate | NaOEt, EtOH | Substituted Malonic Ester |

This table presents generalized reaction conditions and product classes based on established reactivity of 2-(chloromethyl)indoles.

The synthesis of ethers and thioethers proceeds readily by reacting 2-(chloromethyl)-1H-indole-6-carbonitrile with the corresponding alcohol or thiol in the presence of a base. Similarly, a wide range of secondary amines can be introduced to yield the corresponding tertiary amine derivatives. The introduction of an azide group provides a versatile handle for further transformations, such as reduction to a primary amine or participation in click chemistry reactions.

Carbon-carbon bond formation can be achieved through reactions with cyanide salts or organometallic reagents like Grignard reagents. Alkylation of active methylene (B1212753) compounds, such as malonic esters, in the presence of a base, provides a route to more complex carbon skeletons.

Chemical Transformations of the Carbonitrile Group to Other Nitrogen-Containing or Carboxylic Acid Derivatives

The carbonitrile group at the C6 position is a valuable functional group that can be converted into several other important moieties, significantly expanding the molecular diversity of the derivatives. The primary transformations of the nitrile group include hydrolysis to a carboxylic acid, reduction to a primary amine, and conversion to a tetrazole ring.

Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.ukgoogle.com The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Reaction Scheme: Acid-Catalyzed Hydrolysis of the Carbonitrile Group

This compound + H₃O⁺, Δ → 2-(chloromethyl)-1H-indole-6-carboxylic acid + NH₄⁺

Alkaline hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk This process initially forms the carboxylate salt and ammonia (B1221849). chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether, or catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting 6-(aminomethyl)indole derivative is a valuable building block for further functionalization, for instance, through acylation or reductive amination reactions.

Reaction Scheme: Reduction of the Carbonitrile Group

This compound + 1. LiAlH₄, THF; 2. H₂O → 2-(chloromethyl)-1H-indole-6-methanamine

Conversion to Tetrazole: The carbonitrile group can be converted into a 5-substituted-1H-tetrazole ring through a [3+2] cycloaddition reaction with an azide reagent. google.comresearchgate.netorganic-chemistry.org This transformation is typically achieved by heating the nitrile with sodium azide in the presence of a Lewis acid, such as zinc chloride or ammonium chloride, in a polar aprotic solvent like DMF. organic-chemistry.org The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry, often exhibiting improved metabolic stability and pharmacokinetic properties.

Table 2: Key Transformations of the Carbonitrile Group

| Transformation | Reagents and Conditions | Product Functional Group |

| Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), Δ | Carboxylic Acid |

| Alkaline Hydrolysis | NaOH (aq) or KOH (aq), Δ; then H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O or H₂, Raney Ni | Primary Amine |

| Tetrazole Formation | NaN₃, NH₄Cl, DMF, Δ | 1H-Tetrazole |

This table outlines common methods for the transformation of aromatic nitriles.

Regioselective Introduction of Additional Functionalities onto the Indole Ring System

The indole nucleus is an electron-rich aromatic system susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In this compound, the primary sites for further electrophilic substitution are the C3, C4, C5, and C7 positions. The precise outcome of such reactions depends on the nature of the electrophile and the reaction conditions.

Halogenation: Regioselective halogenation of the indole ring can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like DMF or CCl₄ can introduce a bromine or chlorine atom, respectively, typically at the C3 position if it is unsubstituted.

Nitration: Nitration of the indole ring can be accomplished using nitrating agents under carefully controlled conditions to avoid degradation of the indole nucleus. A common method involves the use of nitric acid in acetic anhydride (B1165640) or other mild nitrating agents. The position of nitration can vary, but often occurs at the C3 or C5 positions.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the indole ring. This is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The C3 position is generally the most reactive towards acylation.

Table 3: Potential Regioselective Functionalizations of the Indole Ring

| Reaction | Reagent | Potential Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C3 |

| Chlorination | N-Chlorosuccinimide (NCS) | C3 |

| Nitration | HNO₃/H₂SO₄ (careful conditions) | C3, C5 |

| Acylation | RCOCl, AlCl₃ | C3 |

The regioselectivity of these reactions can be influenced by the existing substituents and reaction conditions.

Multi-Step Synthesis Approaches for Complex Analogs

The strategic combination of the derivatization strategies discussed in the preceding sections enables the multi-step synthesis of complex indole analogs. This compound serves as a versatile starting material, allowing for a programmed sequence of reactions to build molecular complexity.

For instance, a synthetic route could commence with a nucleophilic substitution at the 2-(chloromethyl) position to introduce a desired side chain. This could be followed by the transformation of the 6-carbonitrile group into a carboxylic acid or an amine, providing a new site for further modification. Subsequently, regioselective functionalization of the indole ring could be performed to introduce additional substituents.

One potential multi-step sequence could involve:

Nucleophilic substitution at the C2 position with a desired nucleophile to introduce a key structural element.

Hydrolysis of the carbonitrile at C6 to the corresponding carboxylic acid.

Amide coupling of the resulting carboxylic acid with a variety of amines to generate a library of amides.

Regioselective halogenation of the indole ring to provide a handle for further cross-coupling reactions.

Another approach could focus on the construction of fused heterocyclic systems. For example, the product of the reduction of the carbonitrile to an aminomethyl group could undergo intramolecular cyclization with the 2-substituted side chain, or with a newly introduced electrophilic center on the indole ring, to form novel polycyclic indole derivatives. The development of such multi-step synthetic routes is crucial for accessing novel chemical entities for drug discovery and other applications. metu.edu.trsemanticscholar.orgnih.govresearchgate.netnih.govsyrris.jpscispace.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of one-dimensional and two-dimensional NMR experiments would provide a definitive assignment of all proton and carbon signals for 2-(chloromethyl)-1H-indole-6-carbonitrile.

The ¹H NMR spectrum is used to identify the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For this compound, with the molecular formula C₁₀H₇ClN₂, seven distinct signals are anticipated. A broad singlet corresponding to the indole (B1671886) N-H proton is expected at a downfield chemical shift (δ > 11.0 ppm), characteristic of acidic protons in aza-aromatic systems. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) would form a distinct pattern influenced by the electron-withdrawing nitrile group at the C-6 position. Specifically, H-7, being adjacent to the indole nitrogen, and H-5, being ortho to the nitrile, are expected to be deshielded. The H-3 proton on the pyrrole (B145914) ring should appear as a singlet or a narrow triplet, shifted slightly downfield due to the proximity of the C-2 substituent. The most upfield signal, a sharp singlet integrating to two protons, would correspond to the chloromethyl (-CH₂Cl) group at the C-2 position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| N-H | > 11.0 | broad singlet | - | 1H |

| H-7 | 7.9 - 8.1 | singlet (or narrow doublet) | - | 1H |

| H-4 | 7.7 - 7.9 | doublet | J ≈ 8.5 | 1H |

| H-5 | 7.3 - 7.5 | doublet | J ≈ 8.5 | 1H |

| H-3 | 6.5 - 6.7 | singlet | - | 1H |

| -CH₂Cl | 4.8 - 5.0 | singlet | - | 2H |

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The spectrum for this compound would display ten distinct signals. The carbon of the nitrile group (C≡N) is expected in the 118-120 ppm range. The quaternary carbons of the indole ring (C-2, C-3a, C-6, and C-7a) would appear at various positions, with C-2 being significantly deshielded due to the attached chloromethyl group. The carbons bearing protons (C-3, C-4, C-5, C-7) can be definitively assigned using heteronuclear correlation experiments. The signal for the chloromethyl carbon (-CH₂Cl) is anticipated to appear in the 40-50 ppm range. Data from various substituted indoles support these predicted chemical shift ranges. rsc.orgrsc.orgmdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 138 - 142 |

| C-7a | 135 - 137 |

| C-3a | 128 - 130 |

| C-4 | 124 - 126 |

| C-5 | 122 - 124 |

| C-7 | 118 - 120 |

| C≡N | 118 - 120 |

| C-3 | 102 - 105 |

| C-6 | 103 - 106 |

| -CH₂Cl | 40 - 45 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the aromatic protons H-4 and H-5, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the signals predicted in the ¹H and ¹³C NMR tables, for example, connecting the proton signal at δ 4.8-5.0 ppm to the carbon signal at δ 40-45 ppm, confirming the -CH₂Cl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show a correlation between the protons of the -CH₂Cl group and the H-3 proton, confirming their spatial proximity on the pyrrole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A sharp, medium-intensity band around 2220-2230 cm⁻¹ is the definitive absorption for the nitrile (C≡N) stretching vibration. nih.govnih.gov The N-H stretch of the indole ring is expected to appear as a single, relatively sharp peak around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C-H stretching from the -CH₂Cl group would be just below 3000 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations of the indole ring would produce a series of bands in the 1600-1450 cm⁻¹ region. Finally, a moderate to strong absorption in the 800-700 cm⁻¹ range would be indicative of the C-Cl stretching vibration.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (Indole) | Stretch | 3350 - 3450 | Medium, Sharp |

| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium |

| C-H (Aliphatic) | Stretch | 2900 - 3000 | Medium |

| C≡N (Nitrile) | Stretch | 2220 - 2230 | Medium, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-Cl | Stretch | 700 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₇ClN₂), high-resolution mass spectrometry would confirm its elemental composition. The molecular ion peak (M⁺˙) would be observed with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes). This results in two peaks, [M]⁺˙ and [M+2]⁺˙, with a relative intensity ratio of approximately 3:1.

The fragmentation pattern in electron ionization (EI-MS) would provide further structural information. Common fragmentation pathways for indole derivatives often involve the cleavage of bonds alpha to the indole ring system. scirp.orgnih.gov For this compound, a primary fragmentation would be the loss of the chlorine radical (·Cl) to form a stable carbocation at m/z 155. Another likely fragmentation is the loss of the entire chloromethyl radical (·CH₂Cl), leading to an ion at m/z 141. Subsequent loss of HCN from the indole ring is a characteristic fragmentation that could also be observed. scirp.org

Chromatographic Hyphenated Techniques for Mixture Analysis (e.g., GC-sIR)

The analysis of complex mixtures, such as those encountered during the synthesis of pharmaceutical intermediates like this compound, necessitates powerful analytical methodologies. researchgate.net Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for this purpose. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) provide a detailed understanding of the composition of a mixture, enabling the identification of the target compound as well as any impurities, isomers, or unreacted starting materials. researchgate.netrsisinternational.org

Gas Chromatography (GC) is highly effective for separating volatile and semi-volatile compounds. rsisinternational.org When coupled with a detector like a mass spectrometer or an infrared spectrometer, it allows for the structural elucidation of each separated component.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in chemical analysis that provides information on both the retention time of a compound and its mass-to-charge ratio (m/z) and fragmentation pattern. rsisinternational.org For a molecule such as this compound, GC-MS analysis would yield a specific retention time based on its volatility and interaction with the GC column's stationary phase. Upon elution from the column, the molecule would enter the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum is a molecular fingerprint. It would show the molecular ion peak corresponding to the compound's molecular weight, and a series of fragment ions resulting from the cleavage of specific bonds. For this compound, characteristic fragmentation would likely involve the loss of the chloromethyl group (-CH₂Cl) and potentially the chlorine radical (-Cl), leading to prominent and identifiable fragment ions. The presence of chlorine would be further indicated by the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl/³⁷Cl) for any chlorine-containing fragment. Studies on various indole derivatives demonstrate that fragmentation of the indole nucleus itself can also provide structural confirmation. scirp.orgresearchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is a complementary technique to GC-MS. nih.gov While MS provides information based on fragmentation, IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. mdpi.com This technique is particularly powerful for distinguishing between structural isomers, which may have very similar or identical mass spectra but will exhibit unique IR spectra. nih.govfrontiersin.org

For this compound, a vapor-phase or solid-phase IR spectrum obtained via a GC-IR interface would display several characteristic absorption bands:

N-H Stretch: A sharp absorption band characteristic of the indole secondary amine.

C≡N Stretch: A strong, sharp absorption band confirming the presence of the nitrile group.

Aromatic C-H Stretch: Absorptions corresponding to the aromatic rings.

C-Cl Stretch: An absorption in the fingerprint region indicating the presence of the chloromethyl group.

The coupling of GC with solid-phase IR (sIR), where eluted compounds are deposited onto an IR-transparent disk for analysis, can enhance sensitivity and allow for the creation of spectral libraries for compound identification. nih.gov This combination of chromatographic separation with the unique molecular fingerprinting ability of IR spectroscopy makes it an invaluable tool for unambiguous compound identification in complex mixtures. mdpi.com

Illustrative Mixture Analysis

To demonstrate the utility of these hyphenated techniques, consider a hypothetical reaction mixture containing the target product, this compound, and a potential isomeric impurity, such as 2-(chloromethyl)-1H-indole-5-carbonitrile. While these isomers would have identical molecular weights and likely similar fragmentation patterns in MS, their different substitution patterns on the indole ring would result in distinct chromatographic retention times and unique IR spectra, allowing for their clear differentiation and identification.

The table below provides an illustrative example of the type of data that would be generated from a GC-MS/IR analysis of such a mixture.

| Compound Name | Retention Time (t_R) (min) | Key Mass Fragments (m/z) | Characteristic IR Absorptions (cm⁻¹) |

|---|---|---|---|

| This compound | 15.2 | 190/192 [M]⁺, 141 [M-CH₂Cl]⁺, 114 | ~3400 (N-H), ~2230 (C≡N), ~750 (C-Cl) |

| 2-(chloromethyl)-1H-indole-5-carbonitrile | 14.8 | 190/192 [M]⁺, 141 [M-CH₂Cl]⁺, 114 | ~3405 (N-H), ~2228 (C≡N), ~755 (C-Cl) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 1h Indole 6 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org For 2-(chloromethyl)-1H-indole-6-carbonitrile, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate a wide range of molecular properties. researchgate.net These calculations help in understanding the molecule's stability, electronic distribution, and reactivity patterns. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometric optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For this compound, the indole (B1671886) ring system is expected to be nearly planar. mdpi.com

Conformational analysis is particularly important for the flexible chloromethyl group at the C2 position. Rotation around the C2-CH2Cl bond can lead to different conformers. Computational methods can identify the most stable conformer and the energy barriers between different rotational states. This information is crucial as the orientation of the chloromethyl group can influence intermolecular interactions and reactivity.

Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-H | 1.01 Å |

| Bond Length | C6-C≡N | 1.44 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Length | C2-CH₂Cl | 1.51 Å |

| Bond Length | C-Cl | 1.80 Å |

| Bond Angle | C5-C6-C(N) | 120.5° |

| Bond Angle | C(N)-C-N | 179.5° |

| Dihedral Angle | C3-C2-C(H₂Cl)-Cl | ~65° (gauche) |

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely have significant contributions from the electron-withdrawing carbonitrile and chloromethyl groups.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.8 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates moderate chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) map is another useful tool for visualizing the charge distribution and predicting reactive sites. The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this molecule, negative potential would be concentrated around the nitrogen atom of the nitrile group and the chlorine atom, while the hydrogen atom on the indole nitrogen (N-H) would exhibit a positive potential.

Spectroscopic Property Predictions and Validation

Computational chemistry can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data. researchgate.netmdpi.com Techniques like DFT can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. sciforum.net

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net Comparing the predicted frequencies and intensities with an experimental spectrum helps in assigning the observed peaks to specific molecular vibrations. For this compound, key vibrational modes would include the N-H stretch, the C≡N stretch of the nitrile group, and the C-Cl stretch of the chloromethyl group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3450 | Stretching of the bond in the pyrrole (B145914) ring |

| C≡N Stretch | ~2230 | Stretching of the carbon-nitrogen triple bond |

| Aromatic C=C Stretch | 1600-1450 | Stretching vibrations within the indole ring |

| C-Cl Stretch | ~750 | Stretching of the carbon-chlorine bond |

Mechanistic Elucidation of Synthetic Transformations via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. rsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies. researchgate.net

For the synthesis of this compound, DFT calculations could be used to explore various potential synthetic routes. nih.govunito.it For example, if the synthesis involves a Friedel-Crafts type reaction on an indole precursor, computations could model the reaction pathway, calculate the energy barriers for different steps, and help rationalize the observed regioselectivity and reaction efficiency. rsc.orgfigshare.com This detailed mechanistic understanding is crucial for optimizing reaction conditions and improving yields. researchgate.net

Reactivity Site Analysis through Fukui Functions and Related Descriptors

To quantitatively predict the reactivity of different sites within a molecule, conceptual DFT provides descriptors like Fukui functions. semanticscholar.org The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.comjoaquinbarroso.com

Condensed Fukui functions are calculated for each atom in the molecule to pinpoint specific reactive centers:

f_k^+ : Indicates susceptibility to nucleophilic attack (where an electron is added). A higher value suggests a more electrophilic site.

f_k^- : Indicates susceptibility to electrophilic attack (where an electron is removed). A higher value points to a more nucleophilic site.

f_k^0 : Predicts reactivity towards radical attack.

For this compound, Fukui analysis would likely identify the C3 position of the indole ring as a primary site for electrophilic attack, which is characteristic of indole reactivity. pku.edu.cnresearchgate.net The carbon atom of the chloromethyl group and the nitrile carbon would be predicted as sites susceptible to nucleophilic attack. researchgate.net

| Atomic Site | f_k⁺ (for Nucleophilic Attack) | f_k⁻ (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| C2 | 0.08 | 0.12 | Moderate electrophilic character |

| C3 | 0.05 | 0.25 | Most likely site for electrophilic attack |

| C(N) (Nitrile Carbon) | 0.15 | 0.03 | Site for nucleophilic attack |

| C(H₂Cl) (Chloromethyl Carbon) | 0.18 | 0.02 | Primary site for nucleophilic attack |

| N1 | 0.04 | 0.15 | Moderate nucleophilic character |

Role As a Building Block in Organic Synthesis

Utility in the Construction of Complex Indole-Containing Heterocycles

The inherent reactivity of the chloromethyl group in 2-(chloromethyl)-1H-indole-6-carbonitrile makes it an excellent electrophile for reactions with a wide variety of nucleophiles. This property is extensively exploited in the synthesis of complex indole-containing heterocycles. The chloromethyl moiety serves as a convenient handle to introduce diverse functionalities and to construct new ring systems fused to or substituted on the indole (B1671886) core.

One common strategy involves the nucleophilic substitution of the chloride with heteroatom nucleophiles such as amines, thiols, and alcohols. For instance, reaction with primary or secondary amines can lead to the formation of 2-(aminomethyl)-1H-indole-6-carbonitrile derivatives. These intermediates can then undergo further transformations, such as intramolecular cyclization, to yield more complex heterocyclic structures like pyrroloindoles or piperazinoindoles. Similarly, reaction with bifunctional nucleophiles can directly lead to the formation of new heterocyclic rings. For example, condensation with ethylenediamine (B42938) could potentially yield a piperazino-fused indole system.

The cyano group at the 6-position also plays a crucial role, not only by influencing the electronic properties of the indole ring but also by serving as a versatile functional group for further elaboration. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, thereby expanding the diversity of accessible heterocyclic structures.

Application in Target-Oriented Synthesis of Diverse Chemical Structures

The strategic placement of the reactive chloromethyl and cyano groups makes this compound a valuable precursor in the target-oriented synthesis of various chemical structures, including natural products and medicinally relevant molecules. The ability to selectively functionalize the 2-position of the indole allows for the introduction of key pharmacophoric elements or fragments required for building the carbon skeleton of a target molecule.

In the context of medicinal chemistry, the indole-6-carbonitrile moiety is a known structural motif in various bioactive compounds. The chloromethyl group at the 2-position provides a direct route to couple this core with other molecular fragments. For example, in the synthesis of kinase inhibitors, the chloromethyl group can be used to link the indole scaffold to a hinge-binding motif.

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential is evident. The functional group tolerance of modern cross-coupling reactions would allow for the elaboration of the indole core, while the chloromethyl group provides a site for late-stage functionalization or fragment coupling, a common strategy in contemporary target-oriented synthesis.

Strategies for Incorporating this compound into Polycyclic and Fused Ring Systems

The construction of polycyclic and fused ring systems is a central theme in organic synthesis, and this compound offers several strategic avenues to achieve this. The reactive chloromethyl group is a key player in these transformations, often serving as the electrophilic partner in cyclization reactions.

One prominent strategy is intramolecular cyclization. A nucleophilic moiety can be introduced elsewhere on the indole ring or on a substituent attached to the indole nitrogen. Subsequent reaction with the chloromethyl group can then forge a new ring. For example, if a nucleophile is tethered to the N1 position of the indole, an intramolecular N-alkylation reaction would lead to a fused polycyclic system.

Intermolecular reactions followed by cyclization are also a powerful approach. The initial substitution of the chloride with a suitable nucleophile can introduce a functionality that is poised for a subsequent ring-closing reaction. For instance, reaction with a malonate ester anion, followed by intramolecular condensation, could lead to the formation of a new carbocyclic ring fused to the indole.

Furthermore, the cyano group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides, to form fused heterocyclic rings like tetrazoles or oxadiazoles, respectively. These strategies significantly expand the toolkit for constructing diverse and complex polycyclic indole architectures.

Precursor for the Synthesis of Indole-Based Scaffolds for Materials Science

The unique electronic and photophysical properties of the indole ring system have made it an attractive component in the design of organic materials for applications in electronics and photonics. The functional handles present in this compound make it a promising precursor for the synthesis of novel indole-based scaffolds for materials science.

The chloromethyl group can be utilized to polymerize the indole monomer or to graft it onto other polymer backbones. For example, Williamson ether synthesis with a diol could lead to the formation of indole-containing polyesters. The ability to introduce the indole-6-carbonitrile unit into a polymeric structure allows for the tuning of the material's electronic properties, such as its conductivity and fluorescence.

The cyano group can also be a key feature for materials applications. It is a well-known electron-withdrawing group, and its presence can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the indole system, which is beneficial for applications in organic electronics, such as in n-type semiconductors for organic field-effect transistors (OFETs) or as electron-accepting units in organic photovoltaics (OPVs).

Furthermore, the indole scaffold itself is known to exhibit interesting photophysical properties, and the functional groups on this compound provide a means to modify and enhance these properties for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The development of well-defined indole-based oligomers and polymers from this versatile building block holds significant promise for the future of materials science.

Mechanistic Insights into Key Reactions of 2 Chloromethyl 1h Indole 6 Carbonitrile

Detailed Reaction Pathway Elucidation for Chloromethyl Reactivity

The 2-(chloromethyl) group is analogous to a benzylic halide, rendering it highly susceptible to nucleophilic substitution reactions. The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is governed by factors such as the nature of the nucleophile, solvent polarity, and reaction conditions. libretexts.orgresearchgate.net

SN2 Pathway: This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. utexas.edulibretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.orgpatsnap.com The reaction proceeds with an inversion of stereochemistry if the carbon were chiral. organic-chemistry.org For 2-(chloromethyl)-1H-indole-6-carbonitrile, which is a primary halide, the SN2 pathway is sterically accessible and often preferred.

SN1 Pathway: This two-step mechanism begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. utexas.edu The formation of a primary carbocation is typically unfavorable; however, in this molecule, the carbocation at the C2-methylene position is significantly stabilized by resonance with the electron-rich indole (B1671886) ring. This delocalization of the positive charge across the indole nucleus makes an SN1 pathway plausible, particularly in polar protic solvents that can stabilize both the departing chloride ion and the carbocation intermediate. quora.com

The competition between these two pathways is a key mechanistic consideration.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate Structure | Resonance-stabilized (benzylic-like) carbocation | Primary (1°) halide, low steric hindrance |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol, methanol) | Polar Aprotic (e.g., acetone, DMSO, DMF) |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Nucleophile] |

Investigation of Carbonitrile Functional Group Interconversion Mechanisms

The carbonitrile (nitrile) group is a valuable functional group that can be converted into several other moieties, primarily through hydrolysis and reduction.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. numberanalytics.com In both pathways, an amide is formed as an intermediate. chemistrysteps.com

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. youtube.com A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation and tautomerization, an amide intermediate is formed. Subsequent hydrolysis of the amide under acidic conditions proceeds via protonation of the amide carbonyl, nucleophilic attack by water, and eventual elimination of ammonia (B1221849) to yield the carboxylic acid. chemistrysteps.com

Base-Catalyzed Mechanism: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. numberanalytics.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under strong basic conditions, the amide is further hydrolyzed by nucleophilic acyl substitution to yield a carboxylate salt, which upon acidic workup gives the final carboxylic acid. chemistrysteps.comyoutube.com

Reduction to Primary Amine: The carbonitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. This process is repeated, and the resulting di-anionic intermediate is subsequently protonated during an aqueous workup to afford the primary amine. libretexts.org

| Transformation | Reagents | Key Intermediate | Mechanistic Steps |

|---|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, H₂O, heat | Amide | 1. Protonation of Nitrile N 2. Nucleophilic attack by H₂O 3. Tautomerization to Amide 4. Amide hydrolysis |

| Hydrolysis (Basic) | 1. NaOH, H₂O, heat 2. H₃O⁺ workup | Amide | 1. Nucleophilic attack by OH⁻ 2. Tautomerization to Amide 3. Amide hydrolysis |

| Reduction | 1. LiAlH₄, THF 2. H₂O workup | Imine anion | 1. Nucleophilic attack by H⁻ 2. Second hydride attack 3. Protonation |

Mechanistic Studies of Indole Ring Functionalizations

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), with a strong preference for reaction at the C3 position. wikipedia.org

The general mechanism for EAS on the indole ring involves two principal steps:

Attack on the Electrophile: The π-electron system of the indole ring, acting as a nucleophile, attacks an electrophile (E⁺). This attack preferentially occurs at C3 because the resulting carbocation intermediate (an arenium ion or sigma complex) is the most stable, with the positive charge delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. masterorganicchemistry.com

Deprotonation: A base removes the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the pyrrole (B145914) ring to yield the 3-substituted indole product. masterorganicchemistry.combyjus.com

Common electrophilic substitution reactions on indoles include Vilsmeier-Haack formylation, Mannich reaction, halogenation, and Friedel-Crafts reactions. wikipedia.org For this compound, the presence of the C2 substituent does not change the inherent C3 regioselectivity.

Beyond EAS, modern synthetic methods like palladium-catalyzed cross-coupling reactions are employed for indole functionalization, typically requiring a pre-installed halide or triflate at the desired position. beilstein-journals.orgnih.gov The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the indole-halide bond, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.govmdpi.com

| Reaction | Reagents | Electrophile Generated | Typical Position |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺) | C3 |

| Mannich Reaction | CH₂O, R₂NH, H⁺ | Eschenmoser's salt ([CH₂=NR₂]⁺) | C3 |

| Halogenation | NBS, NCS, I₂ | Br⁺, Cl⁺, I⁺ | C3 |

| Nitration | Benzoyl nitrate | NO₂⁺ | C3 |

Kinetic and Thermodynamic Considerations Governing Transformations

The rates and outcomes of the reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.

Kinetic Considerations: The rate of a reaction is determined by its activation energy (Ea), the energy barrier that must be overcome for reactants to convert into products.

Chloromethyl Reactivity: For the nucleophilic substitution reactions at the chloromethyl group, the rate is highly dependent on the mechanism. An SN2 reaction follows second-order kinetics (Rate = k[indole][nucleophile]), meaning the rate depends on the concentration of both reactants. libretexts.org An SN1 reaction follows first-order kinetics (Rate = k[indole]), as the rate-determining step is the unimolecular dissociation of the chloride ion. masterorganicchemistry.com Solvent effects are also critical; polar aprotic solvents can accelerate SN2 rates by solvating the counter-ion of the nucleophile, thereby increasing its "naked" reactivity. libretexts.org

Nitrile Hydrolysis: The rate of nitrile hydrolysis is influenced by the concentration and strength of the acid or base catalyst. numberanalytics.com Electron-withdrawing groups on the aromatic ring, such as the nitrile itself, can accelerate base-catalyzed hydrolysis by making the nitrile carbon more electrophilic and susceptible to hydroxide attack. numberanalytics.com

Thermodynamic Considerations: Thermodynamics relates to the relative stability of reactants and products, determining the equilibrium position of a reaction. This is quantified by the Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction.

Chloromethyl Reactivity: Nucleophilic substitutions are generally thermodynamically favorable when a weaker base (the leaving group, Cl⁻) is replaced by a stronger base (the nucleophile). The high stability of the chloride ion makes it an excellent leaving group.

Nitrile Hydrolysis: The hydrolysis of nitriles to carboxylic acids and ammonia is a highly exergonic (thermodynamically favorable) process. researchgate.net This is due to the replacement of a strong C≡N triple bond and two water molecules with the highly stable C=O double bond of the carboxylic acid and the N-H bonds in ammonia.

The tables below provide illustrative kinetic and thermodynamic data for reactions analogous to those undergone by this compound.

| Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|

| 23 | 1.5 x 10⁻³ |

| 25 | 2.15 x 10⁻³ |

| Thermodynamic Parameter | Value |

|---|---|

| ΔrG'° (Standard Gibbs Free Energy) | < -17 kJ/mol (Lower limit) |

| ΔrS'° (Standard Entropy) | -36.4 J/(mol·K) |

| ΔrH(cal) (Calorimetric Enthalpy) | -46.1 kJ/mol |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(chloromethyl)-1H-indole-6-carbonitrile in academic settings?

A common approach involves multi-step synthesis starting from indole precursors. For example, Du et al. (2006) describe a method where indole derivatives undergo chloromethylation using reagents like chloromethyl ethers or thioethers under acidic conditions. The cyano group at the 6-position can be introduced via nucleophilic substitution or Sandmeyer-type reactions. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using chromatography (silica gel) for purification .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chloromethyl protons at δ ~4.5–5.0 ppm and cyano carbon at ~115 ppm).

- HPLC : Assess purity (>98% by reversed-phase C18 columns with UV detection at 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] for CHClN).

- X-ray Diffraction : For unambiguous structural confirmation (see advanced questions) .

Advanced Questions

Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound?

Single-crystal X-ray diffraction is optimized by growing crystals via slow evaporation (e.g., ethyl acetate/petroleum ether). SHELXL refines the structure by modeling thermal displacement parameters and hydrogen bonding. Key steps:

- Assign anisotropic displacement parameters for non-H atoms.

- Use riding models for H atoms (C–H = 0.95–0.99 Å).

- Analyze residual electron density to validate refinement. SHELX’s robustness in handling small-molecule data ensures precise bond angle/geometry calculations, critical for chloromethyl and cyano groups .

Q. What explains discrepancies in dihedral angles between the indole ring and substituents in structurally similar compounds?

Variations arise from:

- Crystallization Conditions : Solvent polarity (e.g., ethyl acetate vs. DMSO) affects molecular conformation.

- Substituent Steric Effects : Bulky groups (e.g., tolyl vs. phenyl) alter ring planarity. In 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, the dihedral angle between indole and tolyl rings is 86.97°, whereas smaller substituents (e.g., methoxy) reduce angles to ~64° due to reduced steric hindrance .

- Intermolecular Interactions : C–H···N hydrogen bonds and Cl···π contacts can "lock" conformations .

Q. How do chloromethyl and cyano groups influence intermolecular interactions in the solid state?

- C–H···N Hydrogen Bonding : The cyano group acts as an acceptor, forming dimers (e.g., N≡C···H–C interactions with adjacent molecules) .

- Cl···π Interactions : The chloromethyl group engages in short contacts (3.3–3.5 Å) with aromatic rings, stabilizing columnar packing along crystallographic axes .

- C–H···π Interactions : Methyl/methylene protons interact with adjacent indole rings (Table 1 in ), contributing to lattice energy.

Data Contradiction Analysis

Case Study : Reported dihedral angles for indole derivatives with similar substituents vary by up to 28° (e.g., 58.41° vs. 86.97° in ).

Resolution Strategy :

Validate Data Quality : Check R-factors (<0.05) and completeness (>95%) of crystallographic datasets.

Compare Crystallization Solvents : Polar solvents may induce conformational flexibility.

Evaluate Steric and Electronic Effects : Electron-withdrawing groups (e.g., cyano) increase ring rigidity, while bulky substituents enhance torsional strain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.